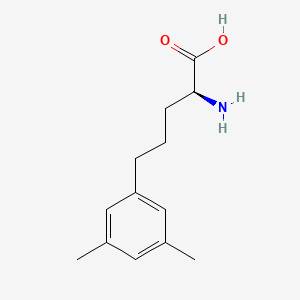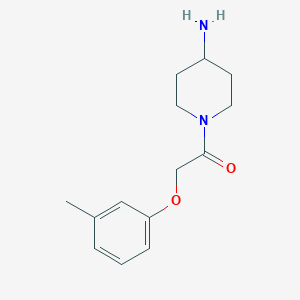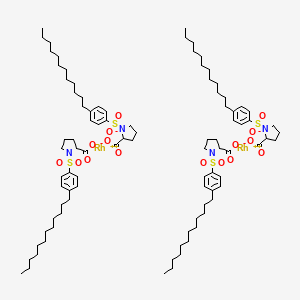
Dihydrate methotrexate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrate methotrexate, commonly known as methotrexate, is a chemotherapy agent and immune-system suppressant. It is primarily used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies. Methotrexate works by inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methotrexate is synthesized through a multi-step process that involves the condensation of 4-amino-10-methylpteroylglutamic acid with other chemical intermediates. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of methotrexate involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of various solvents and reagents to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methotrexate undergoes several types of chemical reactions, including:
Oxidation: Methotrexate can be oxidized to form 7-hydroxymethotrexate.
Reduction: It can be reduced under specific conditions to yield different metabolites.
Substitution: Methotrexate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include 7-hydroxymethotrexate, methotrexate polyglutamates, and other metabolites that are crucial for its pharmacological activity .
Scientific Research Applications
Methotrexate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and drug interactions.
Biology: Employed in cell culture studies to investigate cell proliferation and apoptosis.
Mechanism of Action
Methotrexate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate. This inhibition leads to a decrease in the synthesis of purines and pyrimidines, thereby preventing DNA replication and cell division. Methotrexate also affects other molecular targets and pathways, including the inhibition of T cell activation and suppression of intercellular adhesion molecule expression .
Comparison with Similar Compounds
Similar Compounds
Aminopterin: An older antifolate drug that has been largely replaced by methotrexate due to its higher stability and efficacy.
Pemetrexed: Another antifolate used in cancer treatment, particularly for mesothelioma and non-small cell lung cancer.
Raltitrexed: Used in the treatment of colorectal cancer and works similarly by inhibiting thymidylate synthase.
Uniqueness of Methotrexate
Methotrexate is unique due to its broad spectrum of applications, ranging from cancer treatment to autoimmune disease management. Its ability to inhibit multiple pathways and its relatively well-understood pharmacokinetics make it a versatile and widely used compound in both clinical and research settings .
Properties
Molecular Formula |
C20H26N8O7 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate |
InChI |
InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2 |
InChI Key |
TXQDMGIRZSHAQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)
![N-(2,3-dimethoxybenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508703.png)

![2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12508719.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
![N-cyclohexyl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508737.png)
![4-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12508740.png)



